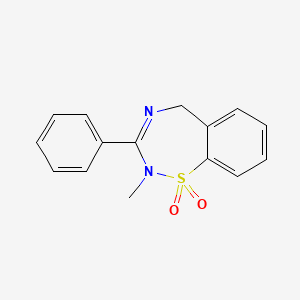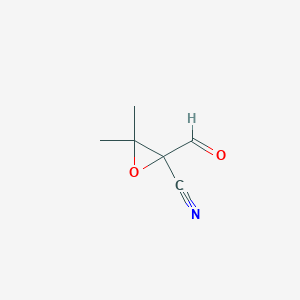
2-Formyl-3,3-dimethyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-3,3-dimethyloxirane-2-carbonitrile is an organic compound with a unique structure that includes an oxirane ring, a formyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3,3-dimethyloxirane-2-carbonitrile typically involves the reaction of 3,3-dimethyloxirane with a formylating agent and a nitrile source. One common method is the reaction of 3,3-dimethyloxirane with formic acid and cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-3,3-dimethyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Formyl-3,3-dimethyloxirane-2-carboxylic acid.
Reduction: 2-Formyl-3,3-dimethyloxirane-2-amine.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-3,3-dimethyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Formyl-3,3-dimethyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. The formyl and nitrile groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyloxirane: Lacks the formyl and nitrile groups, making it less reactive in certain chemical reactions.
2-Formyl-3-methyloxirane: Contains a formyl group but lacks the nitrile group, resulting in different reactivity and applications.
3,3-Dimethyloxirane-2-carbonitrile: Contains a nitrile group but lacks the formyl group, leading to variations in chemical behavior.
Uniqueness
2-Formyl-3,3-dimethyloxirane-2-carbonitrile is unique due to the presence of both formyl and nitrile groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H7NO2 |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2-formyl-3,3-dimethyloxirane-2-carbonitrile |
InChI |
InChI=1S/C6H7NO2/c1-5(2)6(3-7,4-8)9-5/h4H,1-2H3 |
InChI-Schlüssel |
TXGNGCLZFUWJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)(C=O)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


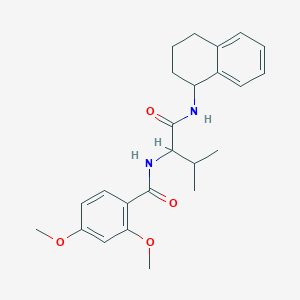
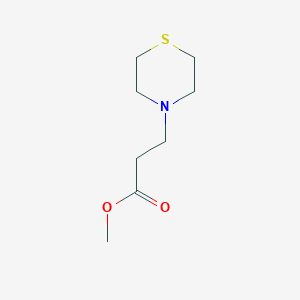
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
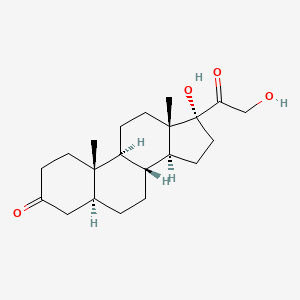
![(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13825555.png)
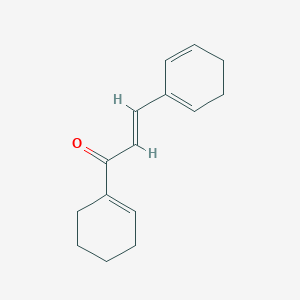
![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
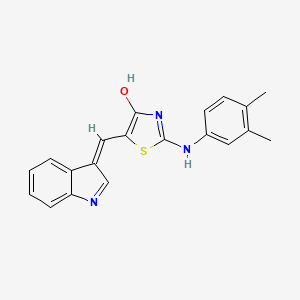
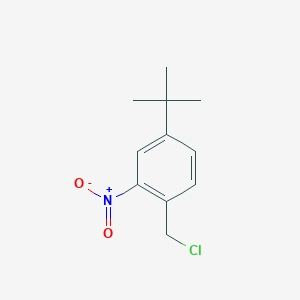
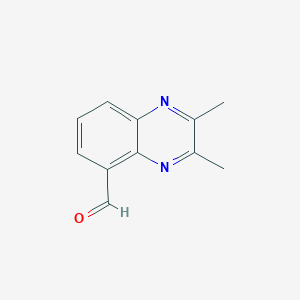
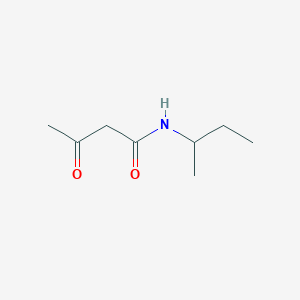
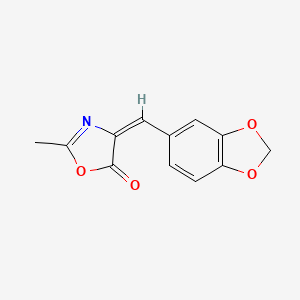
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
